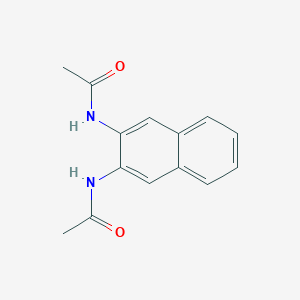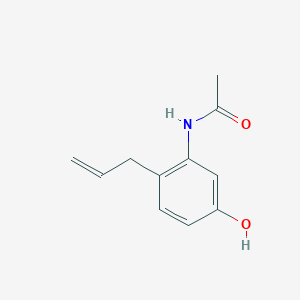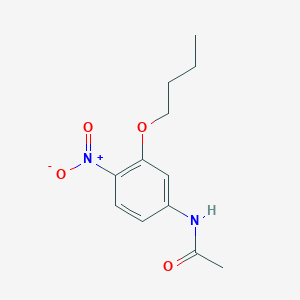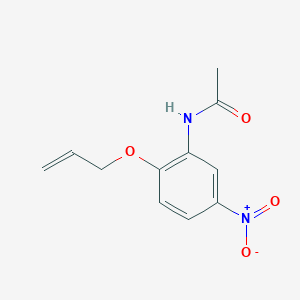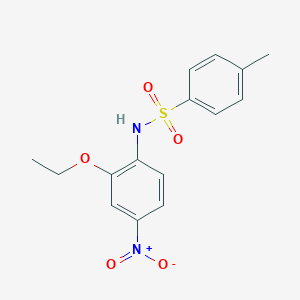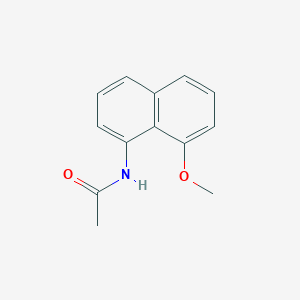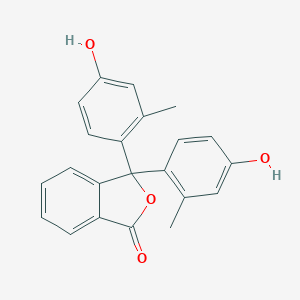
3,3-Bis(4-hydroxy-2-methylphenyl)-1-isobenzofuranone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-bis(4-hydroxy-2-methylphenyl)-1-isobenzofuranone is a member of benzofurans.
Aplicaciones Científicas De Investigación
Mannich Reaction and Polymer Synthesis
3,3-Bis(4-hydroxy-2-methylphenyl)-1-isobenzofuranone, a derivative of phenolphthalein, has been utilized in the Mannich reaction, leading to the synthesis of novel benzoxazines. These compounds retain the lactone structure in their molecular framework and transform into quinoid structures in basic mediums. This chemical process is significant for creating materials with high thermal stability and char yield, suitable for applications in heat-resistant materials and coatings (Cao, Xu, Liu, & Yu, 2006).
Antimicrobial Activity
A benzoisofuranone derivative, closely related to 3,3-bis(4-hydroxy-2-methylphenyl)-1-isobenzofuranone, has been isolated from the stem bark of Murraya koenigii. This compound, along with other alkaloids, exhibited antimicrobial activity with minimum inhibitory concentrations in a specific range. This suggests its potential use in the development of new antimicrobial agents (Rahman & Gray, 2005).
Synthesis of Precursors for Thermally Stable Plastics
Compounds like 4,4′-Dihydroxy-3,3′-dinitrodiphenyl ether and 1,3-bis(4-Hydroxy-3-nitrophenoxy) benzene, which are valuable precursors for the synthesis of 3,3-bis(4-hydroxy-2-methylphenyl)-1-isobenzofuranone, are important for producing thermally stable plastics. These plastics, such as polyamides and polyimides, have applications in semiconductor technology and as protective films (Imoto et al., 2010).
High Spin Mononuclear Iron(III) Complexes
The compound plays a role in the formation of high spin mononuclear iron(III) complexes with Schiff base ligands. These complexes, with their distinct magnetic properties and structural versatility, have potential applications in magnetic materials and catalysis (Pogány et al., 2017).
Novel Pathway for Bacterial Metabolism
A related compound, Bisphenol A (BPA), is metabolized by bacteria through a unique pathway involving oxidative skeletal rearrangement. This pathway's understanding is crucial for bioremediation and environmental cleanup efforts, as BPA is a common environmental pollutant (Spivack, Leib, & Lobos, 1994).
Peroxidative Oxidation Catalysis
The compound's derivatives have been used in the synthesis of copper (II) complexes, which show potential as catalysts for the peroxidative oxidation of alkanes and alcohols. This catalytic activity is significant in organic synthesis and industrial processes (Sutradhar et al., 2018).
Biphenyl Synthase and Polyketide Synthesis
The compound has been studied in the context of biphenyl synthase, a key enzyme in the formation of biphenyls and dibenzofurans. Understanding its role in this enzymatic pathway can help in the synthesis of these compounds, which have applications in pharmaceuticals and agrochemicals (Liu et al., 2007).
Propiedades
Número CAS |
4270-78-4 |
|---|---|
Nombre del producto |
3,3-Bis(4-hydroxy-2-methylphenyl)-1-isobenzofuranone |
Fórmula molecular |
C22H18O4 |
Peso molecular |
346.4g/mol |
Nombre IUPAC |
3,3-bis(4-hydroxy-2-methylphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C22H18O4/c1-13-11-15(23)7-9-18(13)22(19-10-8-16(24)12-14(19)2)20-6-4-3-5-17(20)21(25)26-22/h3-12,23-24H,1-2H3 |
Clave InChI |
DAJCDIIIZOFNEG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C=C4)O)C |
SMILES canónico |
CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C=C4)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




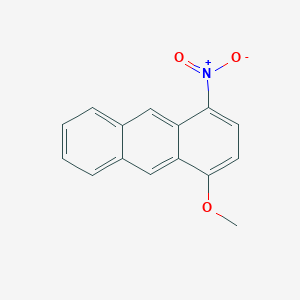
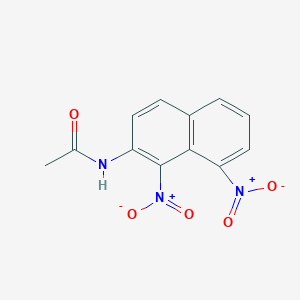
![2-(Acetyloxy)-3-[(acetyloxy)methyl]-4,6-dimethylbenzyl acetate](/img/structure/B515143.png)
![N-[4-(acetylamino)-1-naphthyl]acetamide](/img/structure/B515146.png)
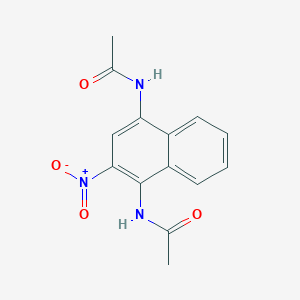
![N-[2-(benzyloxy)phenyl]-4-methylbenzenesulfonamide](/img/structure/B515150.png)
